molecular formula C12H18ClNO B119302 (1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol CAS No. 152693-33-9

(1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol

Cat. No. B119302
M. Wt: 227.73 g/mol
InChI Key: YREYLAVBNPACJM-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. This compound belongs to the class of beta-adrenergic receptor antagonists, which are commonly used in the treatment of cardiovascular diseases, such as hypertension and arrhythmia.

Mechanism Of Action

The mechanism of action of (1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol involves its binding to beta-adrenergic receptors in the heart and blood vessels. This binding blocks the effects of adrenaline and noradrenaline, which reduces the heart rate and dilates the blood vessels. This leads to a decrease in blood pressure and an improvement in blood flow.

Biochemical And Physiological Effects

The biochemical and physiological effects of (1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol are related to its mechanism of action. By blocking beta-adrenergic receptors, it reduces the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response. This leads to a decrease in heart rate, blood pressure, and cardiac output. It also dilates the blood vessels, which improves blood flow to the organs.

Advantages And Limitations For Lab Experiments

The advantages of using (1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol in lab experiments include its potency, selectivity, and well-established mechanism of action. However, its limitations include its potential toxicity and the need for careful handling due to its hazardous nature.

Future Directions

There are several future directions for the research on (1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol. One direction is the development of new derivatives with improved pharmacological properties, such as increased potency and selectivity. Another direction is the investigation of its potential therapeutic applications in other diseases, such as asthma and chronic obstructive pulmonary disease. Additionally, further research is needed to elucidate its long-term effects on the cardiovascular system and to determine its safety profile in humans.
Conclusion:
In conclusion, (1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol is a promising compound with potential therapeutic applications in the treatment of cardiovascular diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its pharmacological properties and to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of (1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol involves several steps. The starting material for the synthesis is 2-chloroacetophenone, which is reacted with tert-butylamine to form the corresponding imine. This imine is then reduced with sodium borohydride to yield the desired product, (1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol. The purity of the product can be improved by recrystallization.

Scientific Research Applications

(1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol has been extensively studied for its potential therapeutic applications. It has been found to be a potent beta-adrenergic receptor antagonist, which means that it can block the effects of adrenaline and noradrenaline on the heart and blood vessels. This makes it useful in the treatment of cardiovascular diseases, such as hypertension and arrhythmia.

properties

CAS RN

152693-33-9

Product Name

(1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

(1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol

InChI

InChI=1S/C12H18ClNO/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13/h4-7,11,14-15H,8H2,1-3H3/t11-/m0/s1

InChI Key

YREYLAVBNPACJM-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)NC[C@@H](C1=CC=CC=C1Cl)O

SMILES

CC(C)(C)NCC(C1=CC=CC=C1Cl)O

Canonical SMILES

CC(C)(C)NCC(C1=CC=CC=C1Cl)O

Origin of Product

United States

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